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Compound of Interest
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Cat. No.: B7949024

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS) assay is a
widely adopted method for determining the total antioxidant capacity (TAC) of various samples,
from natural products to pharmaceuticals.[1][2] This guide provides a critical evaluation of the
ABTS assay, comparing its performance with other common antioxidant capacity assays and
offering detailed experimental protocols for researchers, scientists, and drug development
professionals.

Principle of the ABTS Assay

The ABTS assay is a spectrophotometric method based on the ability of antioxidants to
scavenge the stable blue-green ABTS radical cation (ABTSe+).[2][3] This radical is generated
by the oxidation of ABTS, typically with potassium persulfate or metmyoglobin.[4][5] The
presence of antioxidants in a sample causes a reduction of the pre-formed ABTSe+, leading to
a decrease in absorbance at a specific wavelength, most commonly 734 nm.[3] The extent of
this decolorization is proportional to the concentration of antioxidants in the sample.[1] Results
are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), using Trolox, a water-
soluble vitamin E analog, as a standard.[1]

Comparison of Antioxidant Capacity Assays

The choice of an antioxidant capacity assay can significantly impact the interpretation of
results. Therefore, it is often recommended to use multiple assays to gain a more
comprehensive understanding of a sample's antioxidant profile.[1] The ABTS assay is an
electron transfer (ET)-based assay, similar to the DPPH, FRAP, and CUPRAC assays.[6][7]
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These assays measure the capacity of an antioxidant to reduce an oxidant, which results in a
color change.[6][7] In contrast, hydrogen atom transfer (HAT)-based assays, such as the

ORAC assay, measure the ability of an antioxidant to quench free radicals by hydrogen
donation.[7][8]

Here's a comparative overview of the most common antioxidant capacity assays:
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Experimental Protocols

A common protocol for the ABTS assay involves the following steps:

e Preparation of ABTSe+ Stock Solution: A 7 mM aqueous solution of ABTS is mixed with a
2.45 mM aqueous solution of potassium persulfate in a 1:1 (v/v) ratio.[2] This mixture is then
allowed to stand in the dark at room temperature for 12-16 hours to ensure the complete
generation of the ABTSe+ radical.[2]

o Preparation of ABTSe+ Working Solution: Before the assay, the stock solution is diluted with
a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.700 *
0.02 at 734 nm.[2]

o Assay Procedure: A small volume of the antioxidant standard (e.g., Trolox) or sample is
added to a cuvette or microplate well.[2] A larger volume of the ABTSe+ working solution is
then added to initiate the reaction.[2]

o Measurement: After a specific incubation time (e.g., 6 minutes), the absorbance is measured
at 734 nm.[2][15]

o Calculation: The percentage of inhibition of the ABTSe+ radical is calculated, and the
antioxidant capacity of the samples is determined by comparing their inhibition to a standard

curve.[2]
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Preparation of DPPHe Solution: A stock solution of DPPH in a suitable solvent (e.qg.,
methanol) is prepared.[10]

Assay Procedure: A specific volume of the DPPH?e solution is mixed with the sample or
standard.[10]

Measurement: The mixture is incubated in the dark for a set time (e.g., 30 minutes), and the
absorbance is measured at approximately 517 nm.[10]

Calculation: The percentage of DPPHe radical scavenging is calculated to determine the
antioxidant capacity.[10]

Reagent Preparation: Prepare a fluorescein working solution, AAPH (a peroxyl radical
generator) solution, and Trolox standards.

Assay Procedure: Samples or standards are added to a microplate, followed by the
fluorescein solution. The plate is incubated before the addition of AAPH to initiate the
reaction.

Measurement: Fluorescence is monitored kinetically over time.

Calculation: The antioxidant capacity is determined by calculating the area under the
fluorescence decay curve.[16]

Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (pH
3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCI, and a solution of FeCls-6Hz0.

Assay Procedure: The FRAP reagent is mixed with the sample or standard.
Measurement: The absorbance is measured at 593 nm after a specific incubation time.[11]
Calculation: The antioxidant capacity is determined from a standard curve.

Preparation of CUPRAC Reagent: The CUPRAC reagent is prepared by mixing copper(ll)
chloride solution, neocuproine solution, and ammonium acetate buffer (pH 7.0).[6]

Assay Procedure: The sample or standard is added to the CUPRAC reagent.
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» Measurement: The absorbance is measured at 450 nm after a set incubation time.[6]

» Calculation: The antioxidant capacity is determined from a standard curve.
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Critical Evaluation and Recommendations

The ABTS assay is a robust and versatile method for determining total antioxidant capacity. Its
ability to measure both hydrophilic and lipophilic antioxidants and its applicability over a wide
pH range are significant advantages.[3][5] However, it is crucial to recognize its limitations. The
ABTSe+ radical is not naturally present in biological systems, which raises questions about its
physiological relevance.[3][14] Furthermore, the lengthy pre-incubation step for radical
generation can be a practical drawback.[3]

For researchers, the choice of assay should be guided by the specific research question and
the nature of the samples being analyzed. For a comprehensive assessment, it is highly
recommended to employ a panel of assays that operate via different mechanisms, such as
combining an ET-based assay like ABTS with a HAT-based assay like ORAC.[1] This approach
provides a more complete picture of the antioxidant profile. When reporting results, it is
essential to detail the specific assay and protocol used to ensure reproducibility and allow for
meaningful comparisons across studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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